(S)-Cbz-α-methyl-phenylglycine CHA salt
CAS No.:
Cat. No.: VC0212938
Molecular Formula: C23H30N2O4
Molecular Weight:
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C23H30N2O4 |
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Introduction
Chemical Identity and Structure
Basic Identification Parameters
The compound (S)-Cbz-α-methyl-phenylglycine CHA salt is characterized by the following fundamental parameters:
Parameter | Value |
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Chemical Name | (S)-Cbz-α-methyl-phenylglycine cyclohexylamine salt |
CAS Registry Number | 1234692-68-2 |
Molecular Weight | 398.50 g/mol |
Reference Code | 54-BICR324 (CymitQuimica) |
Structural Components and Features
The nomenclature of this compound reveals its key structural components:
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The (S) designation indicates S-configuration stereochemistry at the chiral center, following the Cahn-Ingold-Prelog priority rules
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Cbz (Carboxybenzyl/Benzyloxycarbonyl) refers to a protecting group commonly utilized in peptide synthesis to protect amine functionalities
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α-methyl-phenylglycine constitutes the core amino acid structure, featuring both phenyl and methyl substituents at the alpha carbon position
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CHA salt indicates formulation as a cyclohexylamine salt, which enhances stability and handling properties
This structural composition creates a compound with precise stereochemical properties that are essential for its applications in asymmetric synthesis and other research contexts .
Supplier | Catalog Reference | Quantity | Price (as of 2025) |
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CymitQuimica | 54-BICR324 | 1g | 714.00 € |
The relatively high price point reflects its specialized nature and the precision required in its synthesis and purification .
Applications in Synthetic Chemistry
Peptide Synthesis Applications
The structural features of (S)-Cbz-α-methyl-phenylglycine CHA salt make it particularly suitable for:
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Incorporation as a non-natural amino acid in peptide sequences
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Creation of peptides with enhanced metabolic stability due to the α-methyl substitution
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Introduction of specific conformational constraints in peptide structures
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Development of peptidomimetic compounds with improved pharmacological properties
Structural Analysis and Physicochemical Properties
Stereochemical Significance
The (S) stereochemistry at the alpha carbon creates a defined three-dimensional architecture that is crucial for:
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Molecular recognition in biological systems
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Stereoselective interactions with enzymes or receptors
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Predictable spatial arrangement in larger molecular assemblies
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Consistent reactivity patterns in chemical transformations
Protection Strategy and Salt Formation
The Cbz protection of the amino group serves several critical functions:
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Prevention of unwanted side reactions during synthetic procedures
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Selective reactivity control in complex reaction sequences
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Facilitation of purification and handling
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Compatibility with various reaction conditions commonly employed in peptide synthesis
The cyclohexylamine salt formation likely provides additional benefits including enhanced stability, improved crystallinity, and potentially better solubility characteristics in certain solvent systems .
Analytical Characterization Methods
Structural Verification Techniques
For research applications requiring high confidence in structural integrity, (S)-Cbz-α-methyl-phenylglycine CHA salt would typically be characterized using:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Mass Spectrometry (MS) for molecular weight verification
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Infrared (IR) spectroscopy for functional group identification
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Elemental analysis for compositional verification
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